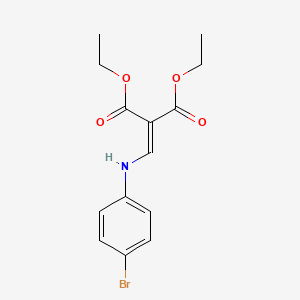








|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C(O[CH:12]=[C:13]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15])C.CCCC(C)C>C1(C)C=CC=CC=1>[CH2:17]([O:16][C:14](=[O:15])[C:13](=[CH:12][NH:6][C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][CH:4]=1)[C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH3:18]
|


|
Name
|
|
|
Quantity
|
6.881 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
8.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the suspension was stirred for another 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The vial was capped
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
A thick, white precipitate formed
|
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
|
Type
|
WASH
|
|
Details
|
the product washed with 20 mL of iso-hexane
|
|
Type
|
CUSTOM
|
|
Details
|
The product was dried under vacuum
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)=CNC1=CC=C(C=C1)Br)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.678 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |








|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C(O[CH:12]=[C:13]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15])C.CCCC(C)C>C1(C)C=CC=CC=1>[CH2:17]([O:16][C:14](=[O:15])[C:13](=[CH:12][NH:6][C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][CH:4]=1)[C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH3:18]
|


|
Name
|
|
|
Quantity
|
6.881 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
8.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the suspension was stirred for another 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The vial was capped
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
A thick, white precipitate formed
|
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
|
Type
|
WASH
|
|
Details
|
the product washed with 20 mL of iso-hexane
|
|
Type
|
CUSTOM
|
|
Details
|
The product was dried under vacuum
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)=CNC1=CC=C(C=C1)Br)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.678 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |